N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular formula of this compound is C19H13BrClNO3S. It contains elements such as carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.67 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of N-Substituted Sulfanilamide Derivatives
Research on N-substituted sulfanilamide derivatives, including a compound similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide, focuses on their synthesis, characterization, and potential applications. A study by Lahtinen et al. (2014) synthesized various sulfanilamide derivatives, examining their crystal structures, thermal properties, and antimicrobial activities. These compounds were characterized using a range of spectroscopic and crystallographic methods, revealing distinct molecular conformations and hydrogen bonding networks. Although the derivatives showed no significant antibacterial activity, their structural and thermal analysis contributes to the understanding of such compounds' physicochemical properties (Lahtinen et al., 2014).
Reactivity Enhancement through Functionalized Oligo(p-phenylene sulfide)s
In a study on oligo(phenylene sulfide) (OPS), Tsuchida et al. (1995) explored the modification of OPS chains with reactive end groups, such as chloro, bromo, and carboxyl, to enhance their reactivity. This work aimed at synthesizing linear oligo(p-phenylene sulfide) terminated with reactive groups through oxidative polymerization and subsequent reactions for creating polyamide-graft-OPS copolymers. This research highlights the potential of functionalized OPS in developing advanced materials with tailored properties (Tsuchida et al., 1995).
Advances in Amide and Sulfonamide Chemistry
Further studies in the field of amide and sulfonamide chemistry reveal a variety of synthetic approaches and applications. For instance, the synthesis of novel α,β-unsaturated N-methoxy-N-methylamides demonstrates the utility of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide for homologating alkyl halides, showcasing the versatility of amide compounds in organic synthesis (Beney et al., 1998). Another significant contribution comes from the development of new aromatic sulfonamide inhibitors for carbonic anhydrases, indicating the relevance of sulfonamide derivatives in medicinal chemistry and enzyme inhibition (Supuran et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial activity .
Result of Action
It has been suggested that the compound has promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNOS/c20-14-4-8-17(9-5-14)24-18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMBZQHYXAIRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.